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Abstract
This technical guide provides a detailed spectroscopic characterization of 4-(Pyrrolidin-1-
ylmethyl)aniline Dihydrochloride (CAS: 866954-94-1), a key intermediate in pharmaceutical

synthesis.[1][2] In the absence of publicly available experimental spectra, this document

leverages high-fidelity predictive modeling and foundational spectroscopic principles to present

a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the

predicted spectra, a rigorous, field-proven experimental protocol for data acquisition, and visual

diagrams to elucidate structural and procedural concepts. This guide is intended to serve as an

authoritative reference for researchers in process development, quality control, and medicinal

chemistry, enabling the unambiguous identification and characterization of this compound.

Introduction: The Compound in Profile
4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride is a disubstituted aniline derivative

featuring a pyrrolidine moiety linked via a methylene bridge. Its structure contains two basic

nitrogen atoms—one aromatic and one aliphatic—making it amenable to formation as a stable

dihydrochloride salt. This salt form often improves solubility and stability, which are critical

attributes for pharmaceutical intermediates.[1]

Molecular Structure and Properties:
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Chemical Name: 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

Synonyms: 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride[1]

CAS Number: 866954-94-1[1]

Molecular Formula: C₁₁H₁₈Cl₂N₂[2]

Molecular Weight: 249.18 g/mol [1][2]

The accurate elucidation of this structure is paramount. The following sections detail the

expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Caption: Molecular structure of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride with atom

numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3]

For a dihydrochloride salt, the choice of solvent is critical to ensure solubility and to observe

exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice, as it is

a polar aprotic solvent capable of dissolving ionic salts while allowing for the observation of N-H

protons.[4][5][6]

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)
The protonation of both nitrogen atoms significantly influences the electronic environment,

causing adjacent protons to shift downfield (to a higher ppm value) due to deshielding effects.

[7][8]
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Predicted δ
(ppm)

Multiplicity Integration Assignment

Rationale for
Chemical Shift
and
Multiplicity

~10.5 Broad s 3H
-N⁺H₃ (on

aniline)

The protons on

the positively

charged

anilinium

nitrogen are

highly deshielded

and acidic. The

signal is often

broad due to

quadrupolar

coupling with

nitrogen and

chemical

exchange.

~9.8 Broad s 1H
-N⁺H- (in

pyrrolidine)

The proton on

the protonated

pyrrolidine

nitrogen is also

significantly

deshielded. Its

broadness is due

to exchange and

coupling to the

adjacent CH₂

groups.

~7.6 d 2H H-2, H-6 These aromatic

protons are ortho

to the -N⁺H₃

group, which is

strongly electron-

withdrawing,

causing a
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significant

downfield shift.

They appear as

a doublet due to

coupling with H-3

and H-5.

~7.4 d 2H H-3, H-5

These aromatic

protons are meta

to the -N⁺H₃

group. They are

coupled to H-2

and H-6,

respectively,

resulting in a

doublet.

~4.3 s 2H
H-7 (Benzylic

CH₂)

Protons on the

benzylic carbon

are deshielded

by both the

aromatic ring and

the adjacent

positively

charged nitrogen

(N2). The signal

is expected to be

a singlet as

adjacent N-H

protons often do

not cause

observable

splitting due to

rapid exchange.

~3.4 m 2H H-8, H-11 (α-

CH₂)

These protons

are directly

attached to the

carbons adjacent
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to the protonated

nitrogen (N2) in

the pyrrolidine

ring, causing a

strong

deshielding

effect. They will

be a multiplet

due to coupling

with the β-

protons.

~2.9 m 2H
H-8, H-11 (α-

CH₂)
See above.

~2.1 m 4H
H-9, H-10 (β-

CH₂)

These protons

are further from

the nitrogen and

thus appear

more upfield.

They are

multiplets due to

coupling with the

α-protons.

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)
Protonation and the presence of electronegative atoms also heavily influence the ¹³C spectrum.

Carbons closer to the protonated nitrogens will be shifted further downfield.[9]
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Predicted δ (ppm) Assignment
Rationale for Chemical
Shift

~140 C4
The aromatic carbon bearing

the methylene substituent.

~130 C1

The aromatic carbon bonded

to the -N⁺H₃ group is

significantly deshielded.

~129 C3, C5
Aromatic carbons meta to the

substituent.

~120 C2, C6
Aromatic carbons ortho to the

substituent.

~55 C8, C11 (α-C)

The α-carbons in the

pyrrolidine ring are deshielded

by the adjacent positively

charged nitrogen.

~52 C7 (Benzylic C)

The benzylic carbon is

deshielded by the aromatic

ring and the adjacent nitrogen.

~23 C9, C10 (β-C)

The β-carbons in the

pyrrolidine ring are aliphatic

and appear in the expected

upfield region.

Experimental Protocol: NMR Data Acquisition
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Sample Preparation

Data Acquisition (500 MHz)

Weigh 5-10 mg
of Sample

Dissolve in ~0.7 mL
of DMSO-d₆ Vortex to Homogenize Transfer to

5 mm NMR Tube
Insert Tube & Lock
on DMSO-d₆ Signal Shim Magnet Coils

Acquire ¹H Spectrum
(16 scans)

Acquire ¹³C Spectrum
(1024 scans)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyrrolidin-1-ylmethyl)aniline
dihydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.

Homogenization: Vortex the vial until the sample is fully dissolved.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency

using the deuterium signal from the solvent and perform automated shimming to optimize

magnetic field homogeneity.

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical

experiment involves 16 scans with a relaxation delay of 1-2 seconds.

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024) are required to

achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule based on their characteristic vibrational frequencies.[10][11] For this

dihydrochloride salt, the key features will be the N-H stretches from the two ammonium ions.
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Predicted IR Analysis
Solid samples are typically analyzed as a KBr pellet or a Nujol mull to minimize scattering.[12]

[13]

Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3200 - 2800 (broad) N⁺-H Stretch

Primary & Secondary

Ammonium (-N⁺H₃, -

N⁺H-)

The N-H stretching

vibrations in

ammonium salts are

very strong and broad,

appearing at lower

frequencies than free

amines due to the

ionic character and

hydrogen bonding in

the crystal lattice.

3100 - 3000 C-H Stretch Aromatic

Stretching of C-H

bonds on the benzene

ring typically occurs

just above 3000 cm⁻¹.

3000 - 2850 C-H Stretch Aliphatic

Stretching of C-H

bonds in the

methylene and

pyrrolidine groups

occurs just below

3000 cm⁻¹.

~1600 & ~1500 C=C Stretch Aromatic Ring

The characteristic

skeletal vibrations of

the benzene ring.

~1470 C-H Bend Aliphatic (CH₂)

Scissoring and

bending vibrations of

the aliphatic CH₂

groups.
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Experimental Protocol: IR Data Acquisition (KBr Pellet
Method)

Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a transparent or translucent pellet.

Background Scan: Place the empty sample holder in the IR spectrometer and run a

background scan to account for atmospheric CO₂ and H₂O.

Sample Scan: Mount the KBr pellet in the sample holder, place it in the spectrometer, and

acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.[14]

Electrospray Ionization (ESI) is the ideal method for this compound, as it is a soft ionization

technique well-suited for polar and pre-charged molecules.[15][16] The analysis would be

performed in positive ion mode.

Predicted MS Analysis (ESI+)
The spectrum will show the ion corresponding to the protonated free base, as the

dihydrochloride salt will dissociate in the ESI source.

Expected Molecular Ion: The free base has a formula of C₁₁H₁₆N₂ and a monoisotopic mass

of 176.1313 Da. In positive mode ESI, the expected parent ion will be [M+H]⁺.

m/z = 176.1313 + 1.0078 = 177.1391

Major Fragmentation Pathway: The most probable fragmentation pathway for amines is

alpha-cleavage, which involves the cleavage of a bond beta to the nitrogen atom.[17][18][19]
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For this molecule, the most likely fragmentation is the cleavage of the benzylic C-N bond, as

this results in a stable, resonance-stabilized benzylic fragment or a stable pyrrolidinium

fragment.

Alpha-Cleavage

Parent Ion [M+H]⁺
m/z = 177.14

Fragment A
(Pyrrolidinium ion)

m/z = 84.08
Loss of aminobenzyl radical

Fragment B
(Aminobenzyl radical/cation)

m/z = 93.06

Loss of pyrrolidine

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for 4-(Pyrrolidin-1-ylmethyl)aniline.

Pathway 1 (Base Peak): Cleavage of the C7-N2 bond to lose a neutral aminobenzyl radical,

resulting in the charged pyrrolidinemethyl cation fragment at m/z 84.08.

Pathway 2: Cleavage of the C7-N2 bond where the charge is retained by the aromatic

portion, forming an aminobenzyl cation at m/z 93.06.

Experimental Protocol: LC-ESI-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile/water. Further dilute to a final concentration of 1-10 µg/mL for

infusion.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled

with an ESI source.

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of

m/z 50-500.

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the

parent ion (m/z 177.1) in the first mass analyzer and scanning for its fragments in the

second.

Conclusion
The structural identity and purity of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride can be

confidently established through a combination of NMR, IR, and MS techniques. The predicted

data presented in this guide—summarized by the downfield-shifted aromatic and benzylic

signals in NMR, the prominent ammonium N-H stretches in IR, and a molecular ion at m/z

177.14 with a characteristic fragmentation pattern in MS—provide a robust analytical

framework. The detailed protocols ensure that this data can be reliably reproduced, serving as

a critical reference for quality assessment in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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